Boronophenylalanine B-10 Boronophenylalanine B-10 Borofalan (10B) is a boronated phenylalanine and boron (boron-10) carrier that may be used in boron neutron capture therapy (BNCT), with potential antineoplastic activity. Upon administration, borofalan (10B) is absorbed mostly by tumor cells. When exposed to neutron irradiation, borofalan (10B) absorbs neutrons and self-destructs releasing short-range alpha radiation and 'recoil' lithium in tumor cells, resulting in alpha radiation-induced tumor cell death. This highly selective, localized radiotargeting of tumor cells spares adjacent normal tissues.
Brand Name: Vulcanchem
CAS No.: 80994-59-8
VCID: VC0521870
InChI: InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1
SMILES: B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Molecular Formula: C9H12BNO4
Molecular Weight: 208.21 g/mol

Boronophenylalanine B-10

CAS No.: 80994-59-8

Cat. No.: VC0521870

Molecular Formula: C9H12BNO4

Molecular Weight: 208.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Boronophenylalanine B-10 - 80994-59-8

Specification

CAS No. 80994-59-8
Molecular Formula C9H12BNO4
Molecular Weight 208.21 g/mol
IUPAC Name (2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid
Standard InChI InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1
Standard InChI Key NFIVJOSXJDORSP-ULMHTEDTSA-N
Isomeric SMILES [10B](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O
SMILES B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Canonical SMILES B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

BPA, formally known as 4-borono-L-phenylalanine, features a phenylalanine backbone substituted with a boronic acid group at the para position of the aromatic ring. The 10B^{10}\text{B} isotope constitutes the boron nucleus, critical for neutron capture reactions. Its absolute stereochemistry is defined by the L-configuration at the α-carbon, ensuring compatibility with endogenous amino acid transport systems . The SMILES notation (N[C@@H](CC1=CC=C(C=C1)[10B](O)O)C(O)=O\text{N[C@@H](CC1=CC=C(C=C1)[10B](O)O)C(O)=O}) and InChI key (NFIVJOSXJDORSP-ULMHTEDTSA-N\text{NFIVJOSXJDORSP-ULMHTEDTSA-N}) underscore its structural specificity .

Table 1: Key Molecular Properties of Boronophenylalanine B-10

PropertyValue
Molecular FormulaC9H12BNO4\text{C}_9\text{H}_{12}\text{BNO}_4
Molecular Weight208.21 g/mol
StereochemistryAbsolute (L-configuration)
Defined Stereocenters1
Charge0
Isotopic Composition10B^{10}\text{B} (95+ atom%)

Synthesis and Analytical Characterization

BPA synthesis typically involves palladium-catalyzed coupling of protected phenylalanine derivatives with boronating agents, followed by deprotection and purification. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma optical emission spectrometry (ICP-OES) has been validated for assessing chemical purity, detecting residual impurities such as phenylalanine (limit of detection: 1.5 ng/mL) and tyrosine (0.6 ng/mL) . Stability studies reveal that BPA-fructose complexes, used clinically to enhance solubility, degrade over time when stored refrigerated, necessitating strict quality control protocols .

Pharmacokinetics and Biodistribution

Cellular Uptake Mechanisms

BPA exploits tumor cells’ upregulated amino acid transporters for selective accumulation. The aromatic amino acid transporters ATB0,+\text{ATB}^{0,+} and LAT1\text{LAT1} mediate its intracellular uptake, with kinetic studies in MKN45 gastric cancer cells demonstrating time- and concentration-dependent boron accumulation (1.15–1.70 μg/107^7 cells at 3 hours vs. 0.42–0.66 μg/107^7 cells at 1 hour) . This transporter dependency underpins BPA’s tumor-to-blood concentration ratios exceeding 3:1 in xenograft models .

Preclinical Biodistribution Profiles

In orthotopic glioma models, BPA achieves median tumor boron concentrations of 48 mg/kg within 1 hour post-injection, with sustained retention over 5 hours (\sim35 mg/kg) . Comparative studies with borocaptate sodium (BSH) reveal BPA’s superior brain penetration, maintaining stable concentrations in cerebral tissue despite a 4-fold lower administered dose .

Table 2: Boron Concentration Ratios in Xenograft Models

TissueTumor/Blood Ratio (BPA)Tumor/Liver Ratio (BPA)
Glioblastoma2.8 ± 0.31.9 ± 0.2
Gastric3.1 ± 0.42.2 ± 0.3

Clinical Pharmacokinetics

Phase I trials in glioblastoma patients established a linear relationship between intravenous BPA doses (98–290 mg/kg) and tumor boron concentrations (15–35 μg/g) . The compound exhibits biphasic elimination, with an initial half-life of 0.7–1.2 hours and a terminal half-life of 3.7 hours . Notably, boron levels in glioblastoma multiforme correlate strongly with tumor cellularity (r=0.81r = 0.81), enabling dosimetric optimization .

Therapeutic Applications in Oncology

Glioblastoma Multiforme

In 15 patients receiving 95 atom% 10B^{10}\text{B}-BPA, tumor boron concentrations reached 25.3 ± 6.7 μg/g at 290 mg/kg doses, achieving therapeutic ratios >2.5 relative to normal brain tissue . Neutron irradiation at 1–2 hours post-infusion capitalized on peak tumor accumulation, yielding median survival extensions of 14.2 months in recurrent disease .

Cutaneous Melanoma

Early BNCT trials for metastatic melanoma demonstrated complete response rates of 67% (6/9 patients) following BPA-mediated neutron capture. Tumor/blood boron ratios of 3.4:1 facilitated selective ablation of subclinical metastases while preserving dermal integrity .

Emerging Indications

Preclinical data support BPA’s utility in gastric adenocarcinoma, where patient-derived xenograft (PDX) models show tumor boron concentrations of 18.4 ± 2.1 μg/g at 125 mg/kg doses . Ongoing trials explore BNCT for hepatocellular carcinoma and mesothelioma, leveraging BPA’s hepatobiliary excretion profile to minimize renal toxicity .

Future Directions and Challenges

Enhanced Delivery Systems

Nanoparticle-encapsulated BPA formulations under development aim to improve tumor specificity, with preliminary data showing 2.3-fold higher glioma uptake compared to free BPA .

Combination Therapies

Synergy with immune checkpoint inhibitors is being investigated, as BNCT-induced immunogenic cell death may potentiate anti-PD-1/PD-L1 responses in cold tumors .

Global Standardization

Efforts to harmonize BPA dosing protocols and neutron beam parameters across 37 BNCT centers worldwide seek to reduce inter-institutional outcome variability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator